Methods and Technical Details:
The synthesis of 9,10-secocholesta-5,7,10(19)-triene-3,25-diol typically involves several steps starting from the fermentation of genetically engineered strains of Saccharomyces cerevisiae. This process yields a mixture of sterols, with trienol being the primary product. The subsequent steps include:
These processes are conducted under Good Manufacturing Practices to ensure quality and safety.
Structure and Data:
The molecular structure of 9,10-secocholesta-5,7,10(19)-triene-3,25-diol features a steroid backbone with specific functional groups that confer its biological activity. The structural formula can be represented as follows:
The compound has several stereocenters and is characterized by its unique arrangement of double bonds and hydroxyl groups that influence its solubility and reactivity .
Reactions and Technical Details:
9,10-Secocholesta-5,7,10(19)-triene-3,25-diol participates in various biochemical reactions within the body. It can undergo hydroxylation to form more active metabolites or be converted into other forms such as calcitriol (1,25-dihydroxyvitamin D3), which is crucial for calcium homeostasis. The metabolic pathways include:
Process and Data:
The mechanism of action for 9,10-secocholesta-5,7,10(19)-triene-3,25-diol primarily involves its role as a hormone regulating calcium levels in the blood. It binds to vitamin D receptors in target tissues such as intestines and bones. This binding activates gene transcription for proteins involved in calcium absorption and bone mineralization.
Key processes include:
Physical and Chemical Properties:
The physical properties of 9,10-secocholesta-5,7,10(19)-triene-3,25-diol include:
Chemical properties include:
Analytical methods such as High-Performance Liquid Chromatography (HPLC) are used to assess purity and identify related substances .
Scientific Uses:
9,10-Secocholesta-5,7,10(19)-triene-3,25-diol has several applications in scientific research and medicine:
Due to its significance in human health and disease prevention, ongoing research continues to explore its benefits and mechanisms .
The initial activation of vitamin D3 (cholecalciferol) occurs primarily in the liver, where cytochrome P450 enzymes catalyze the formation of 9,10-Secocholesta-5,7,10(19)-triene-3,25-diol (calcidiol or 25-hydroxyvitamin D3). This hydroxylation at carbon-25 transforms vitamin D3 into its major circulating form, which exhibits greater biological stability and serves as the primary substrate for downstream activation. The reaction involves NADPH-dependent monooxygenases embedded in hepatic microsomes and mitochondria [2] [9].
Multiple enzymes contribute to this process, with CYP2R1 identified as the principal 25-hydroxylase due to its high substrate affinity and specificity. Other enzymes, including CYP27A1, CYP3A4, and CYP2D11, demonstrate secondary 25-hydroxylase activity, creating a robust system that ensures efficient vitamin D metabolism even under pathological conditions [2] [4]. The resulting calcidiol (C~27~H~44~O~2~; molecular weight 400.64 g/mol) circulates bound to vitamin D-binding protein (DBP), with a half-life of 15–20 days, enabling gradual conversion to active hormonal forms [9].
Table 1: Enzymes Catalyzing Hepatic 25-Hydroxylation of Vitamin D3
Enzyme | Subcellular Location | Affinity for Vitamin D3 | Genetic Evidence |
---|---|---|---|
CYP2R1 | Microsomal | High (K~m~ = 1.2 μM) | Loss-of-function mutations cause vitamin D deficiency |
CYP27A1 | Mitochondrial | Moderate | Bile acid synthesis primary role; minor contribution to vitamin D activation |
CYP3A4 | Microsomal | Low | Broad substrate specificity; significant drug interactions |
Hepatic 25-hydroxylase activity operates under complex regulatory mechanisms distinct from renal vitamin D activation. Unlike the tightly regulated renal 1α-hydroxylase, hepatic 25-hydroxylation is substrate-dependent, with activity primarily modulated by cholecalciferol availability rather than classical endocrine feedback loops [2] [4]. This allows the liver to function as a buffer, maintaining circulating 25-hydroxyvitamin D3 (calcidiol) proportional to vitamin D intake and cutaneous synthesis.
Key regulatory factors include:
Notably, the absence of direct feedback inhibition by calcidiol or calcitriol allows hepatic 25-hydroxylation to remain responsive to substrate fluctuations, positioning the liver as the critical gateway for vitamin D status assessment [2] [9].
Table 2: Regulatory Mechanisms Influencing Hepatic 25-Hydroxylase Activity
Regulator | Effect on CYP2R1 | Effect on CYP27A1 | Physiological Consequence |
---|---|---|---|
Vitamin D3 (Substrate) | Induction | Induction | Increased calcidiol synthesis |
Calcitriol | Indirect suppression | No effect | Prevents vitamin D overload |
FGF23 | Downregulation | Downregulation | Reduces calcidiol production in CKD |
LXRs/FXRs | Moderate induction | Strong induction | Coordinates vitamin D/bile acid metabolism |
Renal conversion of calcidiol to calcitriol (1,25-dihydroxyvitamin D3) represents the critical hormonal activation step in vitamin D metabolism. This process is catalyzed by 1α-hydroxylase (CYP27B1), a mitochondrial enzyme highly expressed in renal proximal tubule epithelial cells [4] [7]. Unlike hepatic 25-hydroxylation, CYP27B1 is under stringent endocrine control:
Extra-renal CYP27B1 activity occurs in macrophages, keratinocytes, and parathyroid glands, but contributes minimally to circulating calcitriol under physiological conditions. In these tissues, cytokines (e.g., TNF-α, IFN-γ) replace mineral ions as primary regulators, enabling localized calcitriol production for autocrine/paracrine immune modulation [2] [7].
Table 3: Renal vs. Extra-Renal 1α-Hydroxylase (CYP27B1) Regulation
Regulator | Renal Effect | Extra-Renal Effect | Molecular Mechanism |
---|---|---|---|
PTH | Strong induction | No effect | PKA-dependent gene transcription |
FGF23 | Suppression | No effect | MAPK pathway activation |
Calcium | Suppression | Variable | Calcium-sensing receptor signaling |
Phosphate | Suppression | No effect | Post-translational modification |
Cytokines | Minimal effect | Strong induction (e.g., macrophages) | JAK-STAT pathway activation |
Chronic kidney disease (CKD) dramatically alters calcidiol metabolism through multi-level disruptions in vitamin D activation and catabolism:
Accelerated Catabolism: Uremia induces CYP24A1 overexpression, diverting calcidiol toward inactive 24,25-dihydroxyvitamin D3 instead of calcitriol. CYP3A4 further contributes to alternative calcidiol inactivation in extrahepatic tissues [6] [10].
Substrate Limitation: CKD patients exhibit near-universal calcidiol deficiency (serum <30 ng/mL) due to proteinuria, reduced sun exposure, and dietary restrictions, exacerbating calcitriol deficiency [10].
Consequences for Bone Metabolism:These perturbations culminate in chronic kidney disease-mineral bone disorder (CKD-MBD), characterized by:
Metabolic Flux in ESRD:Recent studies demonstrate that calcitriol synthesis capacity persists even in hemodialysis patients when calcidiol substrate is repleted. High-dose cholecalciferol (40,000 IU/week) normalized serum calcitriol in 55 dialysis patients despite elevated FGF23, confirming that calcidiol availability—not just CYP27B1 activity—limits calcitriol production in CKD [10]. This challenges traditional paradigms and highlights the therapeutic relevance of combined nutritional and active vitamin D supplementation.
Figure: Metabolic Flux Remodeling in CKD
[Calcidiol] → (CYP27B1) → Calcitriol │ ↑ ↓ (CYP24A1) │ (FGF23 suppresses) 24,25(OH)2D3 (Inactive) ←┘
In CKD: Thickness denotes pathway dominance
This metabolic rewiring explains the paradoxical combination of low calcitriol, high FGF23, and vitamin D deficiency driving renal osteodystrophy. Correction requires addressing all three components: phosphate control to reduce FGF23, calcidiol repletion to provide substrate, and judicious calcitriol analogs to bypass enzymatic defects [4] [10].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7